tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate

Medicinal Chemistry ADME Optimization Boc Deprotection Chemistry

tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate (CAS 1142191-79-4) is a heterocyclic building block belonging to the class of N-Boc-protected aminomethylpyridines. It features a pyridine ring substituted with methoxy groups at positions 4 and 5, a methylene-linked N-methylcarbamate at position 3, and a tert-butyloxycarbonyl (Boc) protecting group.

Molecular Formula C13H20N2O4
Molecular Weight 268.31 g/mol
Cat. No. B12477824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate
Molecular FormulaC13H20N2O4
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1=CN=CC(=C1OC)OC
InChIInChI=1S/C13H20N2O4/c1-13(2,3)19-12(16)15(4)9-7-14-8-10(17-5)11(9)18-6/h7-8H,1-6H3
InChIKeySOISPUHAXYIFQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate: A Heterocyclic Building Block for Medicinal Chemistry Procurement


tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate (CAS 1142191-79-4) is a heterocyclic building block belonging to the class of N-Boc-protected aminomethylpyridines. It features a pyridine ring substituted with methoxy groups at positions 4 and 5, a methylene-linked N-methylcarbamate at position 3, and a tert-butyloxycarbonyl (Boc) protecting group [1]. With a molecular formula of C₁₃H₂₀N₂O₄ and a molecular weight of 268.31 g/mol, this compound is categorized as a solid at ambient temperature and is distributed under the AldrichCPR collection of unique research chemicals (Sigma-Aldrich product ADE000575) . Its primary application lies in serving as a protected intermediate for the synthesis of more complex pharmacologically relevant molecules, particularly in kinase inhibitor and GPCR-targeted therapeutic programs [2].

Why In-Class Substitution of tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate Compromises Synthetic and Pharmacological Outcomes


Within the class of Boc-protected dimethoxypyridinyl carbamates, seemingly minor structural variations produce substantial divergence in physicochemical properties, synthetic compatibility, and downstream pharmacological profiles that preclude simple interchange. The target compound's exact 4,5-dimethoxy regiochemistry on the pyridine ring creates a unique electronic environment — evidenced by a predicted pKa of 11.00 — that differs from its 5,6-dimethoxy regioisomer (CAS 1171919-86-0) and influences both reactivity in cross-coupling reactions and target binding in biological systems . Furthermore, the presence of the N-methyl group distinguishes it from the non-methylated analog tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate (CAS 1049677-55-5), reducing hydrogen bond donor count from 2 to 1, altering XLogP3-AA hydrophobicity to 1.3, and modifying conformational flexibility (6 rotatable bonds vs. the non-methylated analog) [1]. These quantifiable differences translate into distinct metabolic stability, membrane permeability, and Boc-deprotection kinetics that cannot be replicated by off-target analogs, making informed, data-driven procurement essential for reproducible synthetic and biological outcomes.

Quantitative Differentiation Evidence for tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate Versus Closest Analogs


N-Methyl Substitution Reduces Hydrogen Bond Donor Count to 1 vs. 2 for Non-Methylated Analog, Altering ADME-Relevant Physicochemical Profile

The N-methyl substitution on the carbamate nitrogen of the target compound reduces the hydrogen bond donor (HBD) count to 1, compared to 2 for the non-methylated analog tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate (CAS 1049677-55-5) [1]. This modification is associated with a computed XLogP3-AA value of 1.3 for the target compound [1]. The reduction in HBD count is a well-established strategy in medicinal chemistry to improve membrane permeability and oral bioavailability, and also reduces the potential for hydrogen-bond-mediated off-target interactions. Additionally, the N-methyl group influences the rate of Boc deprotection; N-methylcarbamates typically exhibit slower acidolytic cleavage compared to their N-H counterparts, providing differential orthogonality in multi-step synthetic sequences [2].

Medicinal Chemistry ADME Optimization Boc Deprotection Chemistry

Regiochemical Positioning of Methoxy Groups (4,5- vs. 5,6-Dimethoxy) Alters Pyridine Ring Electronics and Predicted pKa by Over One Log Unit

The 4,5-dimethoxy substitution pattern on the pyridine ring of the target compound imparts a distinct electron density distribution compared to the 5,6-dimethoxy regioisomer (CAS 1171919-86-0). The target compound exhibits a predicted pKa of 11.00±0.46, reflecting the combined electron-donating effects of the two methoxy groups at positions 4 and 5 vicinal to the pyridine nitrogen . In contrast, the 5,6-dimethoxy regioisomer positions one methoxy group adjacent to the ring nitrogen (position 6), which is expected to significantly alter the pyridine nitrogen's basicity due to altered through-conjugation and steric effects . While experimental pKa values for the 5,6-analog are not publicly available, pyridine pKa is known to vary by >1 log unit depending on methoxy substitution pattern (e.g., 4-methoxypyridine pKa ~6.6 vs. 2-methoxypyridine pKa ~3.3), and this difference is of sufficient magnitude to alter protonation state under physiological pH conditions, impacting both solubility and receptor binding [1].

Regiochemistry Heterocyclic Chemistry pKa Prediction

Predicted Boiling Point (398.7 °C) and Density (1.109 g/cm³) Provide Purification and Formulation Advantages Over Lower-Molecular-Weight Analogs

The target compound exhibits a predicted boiling point of 398.7±42.0 °C and a predicted density of 1.109±0.06 g/cm³ at standard conditions . In comparison, the non-methylated analog tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate (CAS 1049677-55-5) has a predicted boiling point of 317.3±42.0 °C and predicted density of 1.157±0.06 g/cm³ . The 81.4 °C higher boiling point of the target compound reflects the increased molecular weight and reduced hydrogen bonding capacity (fewer intermolecular H-bonds due to N-methylation), which translates into different chromatographic retention behavior and distillation characteristics. The lower density of the target compound (1.109 vs. 1.157 g/cm³, a 4.1% reduction) also suggests differential solvent partitioning behavior that can be exploited for work-up and purification optimization .

Physical Properties Purification Formulation

Acute Oral Toxicity Classification (H302) and GHS Hazard Profile Differentiate Handling and Storage Requirements from Non-Methylated Analog

The target compound carries GHS hazard classifications including Acute Tox. 4 Oral (H302: Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is classified as a combustible solid (Storage Class 11) with WGK 3 (highly hazardous to water), and requires storage at room temperature . In contrast, the non-methylated analog tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate (CAS 1049677-55-5) requires long-term storage at -20 °C for maximum recovery, indicating a markedly lower thermal stability profile . This differential stability has practical implications for procurement: the target compound's room-temperature storage compatibility reduces cold-chain logistics costs and simplifies laboratory inventory management, whereas the non-methylated analog's requirement for freezer storage introduces supply chain complexity and risk of degradation during transportation .

Safety GHS Classification Laboratory Handling

Commercial Availability as Sigma-Aldrich Core Building Block (ADE000575) Ensures Supply Chain Reproducibility Absent from Off-Regioisomer Alternatives

The target compound is cataloged as a Sigma-Aldrich AldrichCPR product (ADE000575) within the CORE BUILDING BLOCKS category, indicating curated inclusion in a collection designed for early discovery research . This designation provides a standardized procurement pathway with defined packaging (1 g unit), consistent MDL registry (MFCD11857712), and traceable PubChem Substance ID (329771632) . In contrast, the 5,6-dimethoxy regioisomer (CAS 1171919-86-0), while commercially available through multiple vendors, is not classified under the AldrichCPR CORE BUILDING BLOCKS program, resulting in less uniform quality documentation across suppliers . Furthermore, the target compound is available at a purity specification of ≥95% (solid form) from multiple independent suppliers, including LeYan at 98% purity, establishing a competitive multi-vendor landscape that supports price benchmarking and supply security .

Supply Chain Chemical Sourcing Reproducibility

Application Scenarios for tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate Grounded in Differential Evidence


Design and Synthesis of CNS-Penetrant Kinase Inhibitor Candidates Requiring Reduced Hydrogen Bond Donor Count

Medicinal chemistry programs targeting CNS kinases (e.g., GSK-3β, CDK5) require building blocks with minimized HBD count to achieve blood-brain barrier penetration. The target compound, with an HBD count of 1 (vs. 2 for the non-methylated analog CAS 1049677-55-5), is the preferred intermediate for introducing a 4,5-dimethoxypyridin-3-yl-methylamine moiety into lead compounds where CNS exposure is required [1]. The computed XLogP3-AA of 1.3 and 6 rotatable bonds further align with CNS drug-likeness criteria. Following Boc deprotection, the resulting N-methyl secondary amine can be directly coupled to carboxylic acid building blocks or used in reductive amination sequences, streamlining the synthesis of CNS-oriented compound libraries where every hydrogen bond donor is scrutinized .

Microwave-Assisted and High-Temperature Heterocycle Functionalization Exploiting Elevated Boiling Point (398.7 °C)

The predicted boiling point of 398.7±42.0 °C for the target compound provides a thermal stability window that exceeds many common reaction solvents and is 81.4 °C higher than the non-methylated analog [1]. This property is advantageous for microwave-assisted organic synthesis (MAOS) protocols operating at temperatures of 150–250 °C, where lower-boiling analogs risk volatilization or decomposition. Specifically, the compound can serve as a stable substrate in Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) conducted under microwave irradiation at elevated temperatures, maintaining structural integrity while achieving accelerated reaction kinetics. Procurement of the N-methyl analog over the non-methylated version is recommended for any synthetic route that requires sustained heating above 200 °C .

Multi-Step Parallel Library Synthesis Where Ambient Storage Stability and Room-Temperature Handling Minimize Automation Downtime

Automated parallel synthesis platforms require building blocks that are stable at ambient temperature to avoid cold-chain logistics and on-deck degradation. The target compound's room-temperature storage classification — in contrast to the -20 °C requirement for the non-methylated analog (CAS 1049677-55-5) — makes it the superior choice for integration into automated liquid-handling workflows and compound management systems [1]. This stability is particularly valuable in contract research organizations (CROs) and pharmaceutical compound management groups where building block inventories are maintained at controlled room temperature (20–25 °C) and accessed repeatedly over months. The solid physical form at 20 °C further facilitates accurate weighing and dissolution, reducing the risk of handling errors associated with hygroscopic or low-melting analogs .

Synthesis of GPCR-Targeted Chemical Probes Requiring Defined Regiochemistry for Structure-Activity Relationship (SAR) Studies

GPCR ligand discovery frequently relies on pyridine-containing scaffolds where the precise positioning of substituents on the heterocyclic ring determines receptor subtype selectivity. The 4,5-dimethoxy substitution pattern of the target compound imparts a distinct electronic character (predicted pKa 11.00) that influences the protonation state of the pyridine nitrogen and, consequently, key ligand-receptor interactions such as hydrogen bonding with conserved transmembrane residues or aromatic stacking [1]. The 5,6-dimethoxy regioisomer (CAS 1171919-86-0), with one methoxy group adjacent to the pyridine nitrogen, is expected to exhibit significantly altered basicity and steric hindrance around the nitrogen that would produce divergent SAR trends. Researchers conducting systematic SAR exploration of GPCR ligands (e.g., adenosine, dopamine, or serotonin receptor subtypes) should preferentially procure the 4,5-dimethoxy regioisomer to ensure that SAR conclusions are attributed to the correct substitution pattern and not confounded by unintended regioisomeric impurities .

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